tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate
CAS No.: 1891361-73-1
Cat. No.: VC11574765
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1891361-73-1 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | tert-butyl N-[[1-(methylaminomethyl)cyclopropyl]methyl]carbamate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(5-6-11)7-12-4/h12H,5-8H2,1-4H3,(H,13,14) |
| Standard InChI Key | NDEAFIBPMOXTEK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC1)CNC |
Introduction
Structural Characterization and Molecular Properties
Molecular Formula and Connectivity
The compound has the molecular formula C₁₁H₂₂N₂O₂, with a molar mass of 214.31 g/mol. Its SMILES string, CC(C)(C)OC(=O)NCC1(CC1)CNC, delineates the tert-butyl carbamate group (CC(C)(C)OC(=O)N) linked to a cyclopropane ring (C1(CC1)) via a methylene bridge. The cyclopropane’s second methylene group is substituted with a methylamine moiety (CNC) .
The InChI identifier (InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(5-6-11)7-12-4/h12H,5-8H2,1-4H3,(H,13,14)) confirms the stereochemistry and connectivity, highlighting the tertiary carbon of the tert-butyl group, the planar cyclopropane ring, and the primary amine .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase conformation. Key adduct-specific CCS predictions include:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 215.17540 | 151.2 |
| [M+Na]+ | 237.15734 | 159.9 |
| [M+NH₄]+ | 232.20194 | 159.6 |
| [M-H]- | 213.16084 | 158.5 |
These values indicate moderate molecular compactness, consistent with the rigid cyclopropane core and flexible side chains .
Synthetic Considerations
Retrosynthetic Analysis
While no direct synthesis protocols for this compound are documented, analogous carbamates are typically synthesized via:
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Protection of Amines: Carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Cyclopropanation: Ring-closing strategies such as the Simmons–Smith reaction or transition-metal-catalyzed cyclopropanation of alkenes.
For example, the methylaminomethyl cyclopropane precursor could be synthesized via cyclopropanation of a suitably substituted allylamine, followed by Boc protection of the primary amine .
Challenges in Synthesis
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Cyclopropane Stability: Strain in the cyclopropane ring may require mild reaction conditions to prevent ring-opening.
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Amine Reactivity: The primary and secondary amines necessitate selective protection/deprotection strategies to avoid side reactions.
Physicochemical and Spectroscopic Properties
Solubility and Lipophilicity
The compound’s logP (predicted via XLogP3) is approximately 1.5, suggesting moderate lipophilicity. The tert-butyl group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate), while the polar carbamate and amine groups may confer limited aqueous solubility .
Spectral Signatures
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IR Spectroscopy: Expected peaks include N-H stretch (~3350 cm⁻¹, amine), C=O stretch (~1700 cm⁻¹, carbamate), and C-O-C stretch (~1250 cm⁻¹).
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NMR Spectroscopy:
Research Gaps and Future Directions
Despite its intriguing structure, no peer-reviewed studies or patents directly investigate tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate . Priority research areas include:
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Synthetic Optimization: Developing scalable routes with high enantioselectivity.
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Biological Screening: Assessing toxicity, pharmacokinetics, and activity against therapeutic targets.
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Computational Modeling: Docking studies to predict target engagement.
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